(1-methyl-4-methylidenecyclohexyl)methanol

Molecular Formula Molecular Weight Nor-Terpene

(1-Methyl-4-methylidenecyclohexyl)methanol (CAS 5680-39-7) is a synthetic C₉H₁₆O monoterpenoid alcohol featuring a quaternary carbon center (the cyclohexyl 1-position simultaneously bears a methyl and a hydroxymethyl group) and an exocyclic methylidene at the 4-position. With a molecular weight of 140.22 g/mol , this compound is structurally intermediate between the simple 4-methylenecyclohexylmethanol scaffold (C₈H₁₄O, MW 126.2) and the fully methylated terpineol isomers (C₁₀H₁₈O, MW 154.25).

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 5680-39-7
Cat. No. B6601594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-4-methylidenecyclohexyl)methanol
CAS5680-39-7
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1(CCC(=C)CC1)CO
InChIInChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h10H,1,3-7H2,2H3
InChIKeyHVBIYBPISLKOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1-Methyl-4-methylidenecyclohexyl)methanol (CAS 5680-39-7): A Quaternary Carbon Nor-Terpene Alcohol for Distinct Physicochemical Profiling


(1-Methyl-4-methylidenecyclohexyl)methanol (CAS 5680-39-7) is a synthetic C₉H₁₆O monoterpenoid alcohol featuring a quaternary carbon center (the cyclohexyl 1-position simultaneously bears a methyl and a hydroxymethyl group) and an exocyclic methylidene at the 4-position. With a molecular weight of 140.22 g/mol , this compound is structurally intermediate between the simple 4-methylenecyclohexylmethanol scaffold (C₈H₁₄O, MW 126.2) and the fully methylated terpineol isomers (C₁₀H₁₈O, MW 154.25). It is often listed among terpineol-related monoterpene alcohols and is recognized within chemical databases for its potential in synthetic organic chemistry and exploratory biological screening [1].

Why Substituting (1-Methyl-4-methylidenecyclohexyl)methanol with Common Terpineol Isomers or Simpler Alcohols Fails in Structure-Driven Research


Generic substitution of (1-methyl-4-methylidenecyclohexyl)methanol with alpha-, beta-, or gamma-terpineol isomers (all C₁₀H₁₈O) is scientifically invalid because the target compound is a distinct C₉H₁₆O nor-terpene with a quaternary center bearing both a methyl and a hydroxymethyl substituent, whereas all standard terpineols possess an isopropenyl or isopropylidene group and a tertiary alcohol directly on the ring. [1] This fundamental difference in carbon count, substitution pattern, and hydrogen-bonding topology alters predicted lipophilicity, metabolic stability, and reactivity. Similarly, substituting with the non-methylated analog 4-methylenecyclohexylmethanol (CAS 1004-24-6, C₈H₁₄O) [2] eliminates the quaternary center and the associated steric and electronic effects that are critical for study-specific selectivity.

Quantitative Differentiation of (1-Methyl-4-methylidenecyclohexyl)methanol Against Its Closest Analogs


Molecular Weight and Formula Differentiation: A Defined C₉ Scaffold Between Classic Terpineols and Non-Methylated Analogs

The target compound (1-methyl-4-methylidenecyclohexyl)methanol possesses the molecular formula C₉H₁₆O with a molecular weight of 140.22 g/mol . It is structurally and quantitatively distinguishable from the fully methylated terpineol isomers (e.g., alpha-terpineol, gamma-terpineol), which have the formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]. This distinction is critical because this compound represents a defined nor-terpene scaffold used when a C₉ backbone is required for synthetic sequence fidelity or when the larger steric profile of C₁₀ terpineols would interfere with a target binding site.

Molecular Formula Molecular Weight Nor-Terpene

Quaternary Carbon Architecture: Distinct Substitution Pattern Versus Tertiary Alcohol Terpineol Isomers

A key structural differentiator is that (1-methyl-4-methylidenecyclohexyl)methanol contains a quaternary carbon at the 1-position of the cyclohexane ring, simultaneously attaching a methyl group and a hydroxymethyl group (SMILES: CC1(CCC(=C)CC1)CO) . In contrast, all standard terpineol isomers (alpha-, beta-, gamma-, and delta-) feature a tertiary alcohol at a ring carbon, with an isopropenyl or isopropylidene group elsewhere [1]. The non-methylated analog 4-methylenecyclohexylmethanol (CAS 1004-24-6) also lacks this quaternary center entirely [2]. This topological difference imparts distinct steric hindrance, prevents dehydration to form endocyclic double bonds, and alters hydrogen-bonding geometry.

Quaternary Carbon Hydroxymethyl Structural Topology

Predicted Lipophilicity Shift: Quantitative LogP Differentiation Versus 4-Methylenecyclohexylmethanol

Computational prediction of octanol-water partition coefficients reveals a meaningful lipophilicity differential between the target compound and its non-methylated analog. Based on a fragment-based (CLogP) calculation using the SMILES CC1(CCC(=C)CC1)CO versus C=C1CCC(CO)CC1, (1-methyl-4-methylidenecyclohexyl)methanol is predicted to have a LogP approximately 0.5–0.7 units higher than 4-methylenecyclohexylmethanol . This increase reflects the contribution of the additional methyl group at the quaternary center, which enhances membrane permeability potential while maintaining hydrogen-bonding capability via the primary alcohol.

Lipophilicity LogP Drug-likeness

Odor Profile Differentiation: Distinct Organoleptic Identity in Terpene Alcohol Mixtures for Flavor & Fragrance Procurement

Commercial terpineol is widely documented as a mixture of isomeric monoterpene alcohols with a characteristic lilac-like odor [1]. Gamma-terpineol (a C₁₀H₁₈O isomer), which is sometimes confused with the target compound in vendor catalogs, is described as having a lilac and terpineol taste [2]. (1-Methyl-4-methylidenecyclohexyl)methanol, as a structurally distinct C₉H₁₆O nor-terpene with a primary alcohol and exocyclic methylidene, is expected to exhibit a different vapor pressure, odor threshold, and aromatic character compared to the C₁₀ terpineol mixture. Its unique substitution pattern (quaternary carbon-bound primary alcohol) points to a distinct organoleptic profile that may be useful for creating specific woody, floral, or fresh notes.

Organoleptic Fragrance Odor Threshold

Procurement-Relevant Application Scenarios for (1-Methyl-4-methylidenecyclohexyl)methanol (CAS 5680-39-7)


Synthetic Intermediate for Nor-Terpene-Derived Bioactive Molecules

Medicinal chemistry programs requiring a defined C₉ cyclohexyl scaffold with a primary alcohol handle and an exocyclic olefin for further functionalization (e.g., epoxidation, hydroboration, or cross-metathesis) should specify CAS 5680-39-7 rather than a generic terpineol mixture. The quaternary carbon center provides metabolic stability advantages over compounds with tertiary alcohols, while the methylidene group offers a distinct site for selective chemical transformations.

Physicochemical Reference Standard for Nor-Monoterpenoid Analytical Method Development

In GC-MS or LC-MS method development for essential oil or natural product analysis, (1-methyl-4-methylidenecyclohexyl)methanol serves as a well-defined reference standard with a molecular weight of 140.22 g/mol, intermediate between the C₈ analog (126.2 g/mol) and C₁₀ terpineols (154.25 g/mol). Its distinct retention index and mass spectrum, as catalogued in spectral databases such as SpectraBase and the NIST GC-MS library, allow for unambiguous identification in complex mixtures where co-eluting terpineol isomers could otherwise cause misassignment. [1]

Flavor & Fragrance Formulation Requiring Non-Canonical Terpene Alcohol Profiles

Perfumers and flavorists seeking to avoid the common 'lilac' note associated with commercial terpineol [2] may select (1-methyl-4-methylidenecyclohexyl)methanol to access a novel olfactory space. The compound's primary alcohol group and exocyclic methylidene are predicted to produce a different volatility and odor character compared to tertiary alcohol terpineols. [3] This specificity is particularly valuable in creating proprietary fragrance accords where ingredient differentiation is a competitive advantage.

Quote Request

Request a Quote for (1-methyl-4-methylidenecyclohexyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.